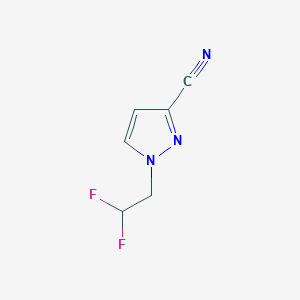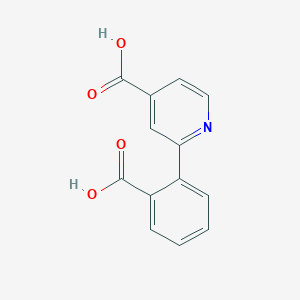
2-(2-Carboxyphenyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxyphenyl)isonicotinic acid is an organic compound that features a carboxylic acid group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. This reaction typically occurs in an aqueous-organic medium and involves irradiation with a low-pressure mercury lamp . Another method involves the hydrolysis of isonicotinonitrile in near-critical water, which is a more environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale photolysis or hydrolysis processes. These methods are optimized for high yield and purity, often involving steps such as crystallization, decolorization with activated carbon, and vacuum drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carboxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: The phenyl and isonicotinic acid moieties can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Carboxyphenyl)isonicotinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Carboxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
2-(2-Carboxyphenyl)isonicotinic acid can be compared to other similar compounds, such as:
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: Features the carboxyl group at the 2-position.
Uniqueness
What sets this compound apart is its dual functional groups attached to both the phenyl and isonicotinic acid moieties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for synthesizing complex molecules and materials, while its biological activities offer promising therapeutic applications.
Propriétés
Numéro CAS |
1263377-16-7 |
|---|---|
Formule moléculaire |
C13H9NO4 |
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
2-(2-carboxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-12(16)8-5-6-14-11(7-8)9-3-1-2-4-10(9)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Clé InChI |
XJDLZHYNGYTQHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



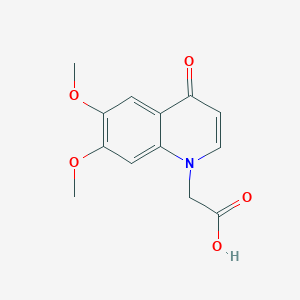



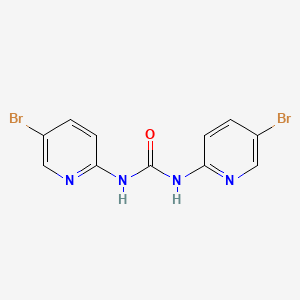

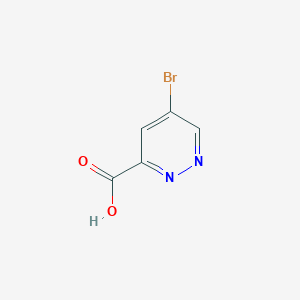
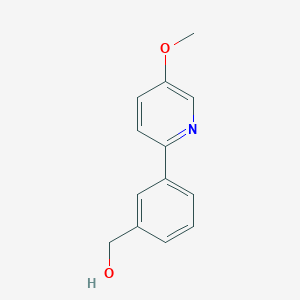

![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)


